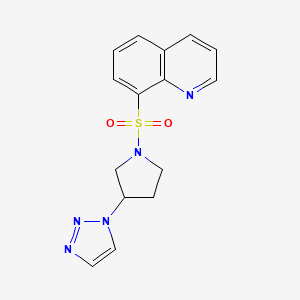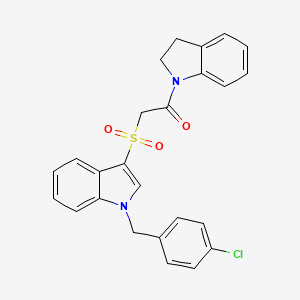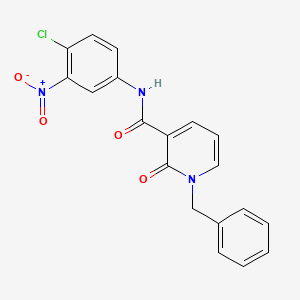
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a compound that combines the structural features of quinoline and 1,2,3-triazole. This hybrid structure is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
作用机制
Target of Action
The compound contains a 1,2,3-triazole ring and a quinoline moiety. Compounds containing these structures are known to exhibit a wide range of biological activities. For instance, 1,2,3-triazoles are known to interact with various enzymes and receptors in the body . Quinolines, on the other hand, are known to interact with DNA and have been used in antimalarial drugs .
Mode of Action
Quinolines can intercalate into DNA, disrupting its structure and function .
Biochemical Pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Given the known activities of 1,2,3-triazoles and quinolines, it could potentially affect pathways related to the targets these structures commonly interact with .
Pharmacokinetics
Both 1,2,3-triazoles and quinolines are generally well-absorbed and can cross biological membranes .
准备方法
Synthetic Routes and Reaction Conditions
This method is favored for its efficiency and high yield . The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Coupling of the triazole with the quinoline moiety under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The triazole ring can participate in reduction reactions.
Substitution: Both the quinoline and triazole rings can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinoline rings .
科学研究应用
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets
Industry: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
8-((1-(2-(2,4-dibromophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline: Another quinoline-triazole hybrid with similar biological activities.
1H-1,2,3-Triazole derivatives: A broad class of compounds with diverse applications in drug discovery and materials science.
Uniqueness
8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is unique due to its specific combination of the quinoline and triazole moieties, which confer distinct chemical and biological properties. This hybrid structure enhances its potential as a multi-target drug candidate and a versatile building block in synthetic chemistry .
属性
IUPAC Name |
8-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSUQBMOAAGGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2702279.png)
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)

![2-(1,2-benzoxazol-3-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2702285.png)
![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)



![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B2702295.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2702297.png)
